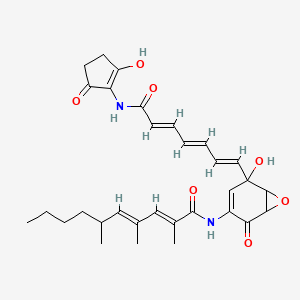

Manumycin A

概述

描述

马努霉素 A 是一种从细菌链霉菌中分离得到的天然抗生素化合物。它属于马努霉素型聚酮化合物家族,因其多种生物活性而受到研究,包括抗菌、抗癌和抗炎特性 。 最初作为抗菌剂开发,马努霉素 A 因其潜在的治疗应用而获得了广泛关注 .

科学研究应用

Anticancer Properties

Mechanisms of Action

- Farnesyltransferase Inhibition : Manumycin A inhibits farnesyl protein transferase, crucial for the activation of Ras proteins, which are implicated in numerous cancers. This inhibition leads to reduced cell proliferation and increased apoptosis in various cancer cell lines, including pancreatic, breast, and thyroid cancers .

- Pro-apoptotic Effects : The compound has been shown to induce apoptosis through intrinsic pathways by downregulating Sp1 protein levels and affecting mitochondrial membrane potential .

Case Studies

- Triple-Negative Breast Cancer : this compound demonstrated significant anti-tumor activity against triple-negative breast cancer cells, leading to decreased viability and increased apoptosis . The combination of this compound with other agents like Immodin further enhanced its efficacy .

- Malignant Pleural Mesothelioma : In vitro studies indicated that this compound effectively induced apoptosis in mesothelioma cells, with IC50 values of 8.3 µM and 4.3 µM for MSTO-211H and H28 cells, respectively .

- Pancreatic Cancer : Research highlighted the effectiveness of this compound in inhibiting pancreatic cancer cell growth through multiple mechanisms, including modulation of key oncogenic pathways .

Other Therapeutic Applications

In addition to its anticancer effects, this compound exhibits potential in various other therapeutic areas:

- Anti-inflammatory Properties : It modulates inflammatory responses by downregulating pro-inflammatory cytokines such as IL-1β and IL-6 in immune cells .

- Antimicrobial Activity : The compound shows antibacterial and antifungal properties, making it a candidate for treating infections .

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases .

Summary of Research Findings

The following table summarizes key findings from various studies on the applications of this compound:

作用机制

生化分析

Biochemical Properties

Manumycin A is a monomeric epoxyquinoid that plays a crucial role in various biochemical reactions. It is known to inhibit the enzyme farnesyltransferase, which is essential for the post-translational modification of proteins involved in cell signaling pathways . By inhibiting farnesyltransferase, this compound prevents the farnesylation of oncogenic Ras proteins, thereby inhibiting their activation and subsequent signaling . Additionally, this compound interacts with IκB kinase (IKK), inhibiting its activity and thus modulating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway . This interaction is significant in the context of inflammation and cancer, as NF-κB plays a pivotal role in these processes.

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. In cancer cells, it induces apoptosis through multiple mechanisms, including the inhibition of Ras signaling and the activation of the mitochondrial apoptotic pathway . This compound also triggers eryptosis, the suicidal death of erythrocytes, characterized by cell shrinkage and membrane scrambling . This compound influences cell signaling pathways, such as the NF-κB pathway, and affects gene expression by modulating the activity of transcription factors like p53 . Furthermore, this compound impacts cellular metabolism by inducing oxidative stress and altering the redox state of cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as a molecular glue, facilitating interactions between proteins that typically do not interact. For instance, this compound promotes the binding of the E3 ligase UBR7 to the tumor suppressor protein p53, leading to the activation of p53 transcriptional activity and subsequent cell death . Additionally, this compound inhibits farnesyltransferase by competing with the farnesyl pyrophosphate substrate, thereby preventing the farnesylation and activation of Ras proteins . This inhibition disrupts downstream signaling pathways that are crucial for cell proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods . In vitro studies have demonstrated that this compound induces apoptosis and eryptosis within 48 hours of exposure . Long-term effects of this compound include sustained inhibition of farnesyltransferase and persistent modulation of NF-κB signaling . These temporal effects are essential for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound exhibits anti-tumor activity by inhibiting farnesyltransferase and inducing apoptosis in cancer cells . Higher doses of this compound can lead to toxic effects, including hepatotoxicity and nephrotoxicity . Studies in mice have shown that this compound can reduce tumor growth and improve survival rates when administered at appropriate doses . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of farnesyltransferase . This inhibition affects the prenylation of proteins, which is a critical post-translational modification required for the proper functioning of various signaling proteins . Additionally, this compound interacts with thioredoxin reductase 1, a key enzyme in the redox regulation of cells . By inhibiting thioredoxin reductase 1, this compound induces oxidative stress and disrupts cellular redox homeostasis . These interactions underscore the compound’s multifaceted role in cellular metabolism.

Transport and Distribution

Within cells, this compound is transported and distributed through various mechanisms. It has been shown to inhibit the release of extracellular vesicles, which are involved in cell-to-cell communication . This compound’s ability to modulate the release of these vesicles suggests that it can influence the distribution of signaling molecules and other bioactive compounds within tissues . Additionally, this compound’s interactions with binding proteins and transporters may affect its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It has been observed to localize in the cytoplasm, where it interacts with various signaling proteins and enzymes . This compound’s ability to inhibit farnesyltransferase and modulate NF-κB signaling is dependent on its presence in the cytoplasm . Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments, further influencing its activity and interactions with other biomolecules .

准备方法

合成路线和反应条件: 马努霉素 A 的首次全合成是利用基于 Wynberg 手性相转移方法的非对称环氧化方法实现的 。 这种合成涉及关键环氧喹诺核的制备以及使用 Stille 反应构建马努霉素下侧链 。 合成路线纠正了原始的立体化学赋值并证实了顺式羟基环氧化物排列 .

工业生产方法: 马努霉素 A 的工业生产通常涉及在受控条件下链霉菌的发酵。 然后提取发酵液并纯化以分离马努霉素 A 。 这种方法确保了该化合物用于研究和潜在治疗用途的稳定和可扩展生产。

化学反应分析

反应类型: 马努霉素 A 会发生各种化学反应,包括氧化、还原和取代反应 。 这些反应对于修饰该化合物以增强其生物活性或研究其作用机制至关重要。

常见试剂和条件:

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。 例如,马努霉素 A 的氧化会导致醌衍生物的形成,而还原会导致氢醌衍生物的形成 .

相似化合物的比较

马努霉素 A 是马努霉素型聚酮化合物家族的一部分,该家族包括马努霉素 B、阿苏霉素和协同霉素 E 等类似化合物 。 这些化合物在结构上相似,但在生物活性方面存在差异:

马努霉素 B: 与马努霉素 A 相似,但侧链不同,导致生物活性不同.

阿苏霉素: 马努霉素家族的另一个成员,具有强大的抗菌和抗癌特性.

协同霉素 E: 一种新发现的化合物,具有强烈的抗炎和免疫调节作用.

马努霉素 A 因其对法尼基转移酶的强劲抑制作用及其通过 ROS 产生诱导细胞凋亡的能力而脱颖而出 。 其抗菌、抗癌和抗炎特性的独特组合使其成为科学研究和潜在治疗应用的宝贵化合物。

生物活性

Manumycin A, a natural product derived from Streptomyces parvulus, has garnered attention for its diverse biological activities, particularly in the context of cancer therapy. This compound is primarily recognized as a potent inhibitor of farnesyltransferase (FTase), an enzyme critical for the post-translational modification of proteins involved in cell signaling pathways, notably the Ras oncogene. However, recent studies have revealed that its biological effects extend beyond mere FTase inhibition, implicating various molecular targets and mechanisms.

-

Farnesyltransferase Inhibition :

- This compound has been established as a selective FTase inhibitor, with an IC50 value around 5 µM for human FTase . However, newer findings suggest that its inhibitory effects on FTase may not fully account for its cellular actions. For instance, while it can inhibit FTase at micromolar concentrations, its primary cellular effects appear to be mediated through other pathways .

-

Induction of Apoptosis :

- This compound has demonstrated significant pro-apoptotic effects across various cancer cell lines. In malignant pleural mesothelioma (MPM) cells, it was shown to induce apoptosis via the downregulation of Sp1 and subsequent activation of mitochondrial pathways . The IC50 values for MPM cell lines MSTO-211H and H28 were reported as 8.3 µM and 4.3 µM, respectively .

-

Inhibition of Key Signaling Pathways :

- Studies indicate that this compound affects several signaling pathways by inhibiting proteins such as Iκ-B kinase β and thioredoxin reductase 1 . Additionally, it influences phospho-protein kinase B (pAKT) and specificity protein 1 (Sp1), contributing to its anticancer effects and suggesting a multifaceted mechanism of action .

Summary of Biological Activities

This compound exhibits a range of biological activities beyond its role as an FTase inhibitor:

- Anticancer Properties :

- Anti-inflammatory Effects :

- Antimicrobial Activity :

- Neuroprotective Effects :

Case Study 1: Malignant Pleural Mesothelioma

In a study examining the effects of this compound on MPM cells, treatment led to significant apoptosis characterized by increased apoptotic indices through DAPI staining and Annexin V assays. The downregulation of Sp1 was highlighted as a critical mechanism through which this compound exerts its anticancer effects .

Case Study 2: Triple-Negative Breast Cancer

Research on TNBC cells revealed that this compound induces cytoplasmic vacuolation and reduces cell viability through non-apoptotic mechanisms. This study underscores the compound's potential in targeting aggressive cancer types resistant to conventional therapies .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

(2E,4E,6R)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N2O7/c1-5-6-11-19(2)16-20(3)17-21(4)30(38)32-22-18-31(39,29-28(40-29)27(22)37)15-10-8-7-9-12-25(36)33-26-23(34)13-14-24(26)35/h7-10,12,15-19,28-29,34,39H,5-6,11,13-14H2,1-4H3,(H,32,38)(H,33,36)/b8-7+,12-9+,15-10+,20-16+,21-17+/t19-,28-,29-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWQHCKLTXDWBD-MVTGTTCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C=C(C)C=C(C)C(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C)/C=C(\C)/C=C(\C)/C(=O)NC1=C[C@]([C@H]2[C@@H](C1=O)O2)(/C=C/C=C/C=C/C(=O)NC3=C(CCC3=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401025744 | |

| Record name | Manumycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52665-74-4 | |

| Record name | Manumycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52665-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manumycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052665744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manumycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MANUMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIQ298X4XD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action attributed to Manumycin A?

A1: this compound was initially recognized as a potent and selective farnesyltransferase (FTase) inhibitor. This enzyme plays a crucial role in attaching a farnesyl group to proteins, a process called farnesylation, which is essential for their localization and function. [, ]

Q2: How does this compound interact with farnesyltransferase?

A2: this compound acts as a competitive inhibitor of farnesyl pyrophosphate, a substrate for FTase. It binds to the enzyme's active site, preventing the farnesylation of target proteins, particularly those involved in cell signaling pathways like Ras. [, , ]

Q3: What are the downstream effects of this compound-mediated FTase inhibition?

A3: By inhibiting FTase, this compound disrupts the Ras signaling pathway, ultimately leading to decreased cell proliferation, migration, and induction of apoptosis in various cancer cell lines. [, , , , ]

Q4: Is FTase inhibition the sole mechanism of action of this compound?

A4: While initially considered a specific FTase inhibitor, recent research suggests that this compound exerts its effects through multiple pathways. Studies have shown its interaction with other targets, including thioredoxin reductase 1, and its influence on cellular processes like apoptosis, independent of FTase inhibition. [, , , ]

Q5: How does this compound affect apoptosis in cancer cells?

A5: this compound triggers apoptosis in cancer cells through both intrinsic and extrinsic pathways. It induces oxidative stress, leading to cytochrome c release from mitochondria and subsequent activation of caspases. Additionally, it modulates the expression of Bcl-2 family proteins, further contributing to apoptosis induction. [, , , , ]

Q6: What is the molecular formula and weight of this compound?

A6: this compound is characterized by the molecular formula C31H36O7 and a molecular weight of 520.61 g/mol.

Q7: What is known about the stability of this compound under various conditions?

A8: While specific stability data is limited in these articles, this compound's structure, containing an epoxyquinoid moiety, suggests potential sensitivity to light, oxygen, and extreme pH conditions. Further research is needed to fully characterize its stability profile. [, ]

Q8: Are there any specific formulation strategies mentioned to enhance this compound's stability or bioavailability?

A9: One study demonstrated the efficacy of a slow-release formulation of this compound in combination with paclitaxel for treating anaplastic thyroid carcinoma in vivo, highlighting the potential of optimizing delivery for enhanced therapeutic outcomes. [, ]

Q9: What types of in vitro assays have been used to assess the biological activity of this compound?

A10: Various in vitro assays, including MTT assays for cell viability, flow cytometry for apoptosis detection, and Western blotting for protein expression analysis, have been widely employed to evaluate the effects of this compound on different cancer cell lines. [, , , , , , , , , , , , , , , , , , ]

Q10: Which cancer types have shown sensitivity to this compound in preclinical studies?

A11: this compound has demonstrated antitumor activity against a range of cancer cell lines, including anaplastic thyroid cancer, leukemia, colorectal cancer, prostate cancer, medulloblastoma, and esophageal carcinoma, highlighting its potential as a broad-spectrum anticancer agent. [, , , , , , , , , , , , , , , , , ]

Q11: Have any animal models been used to evaluate the efficacy of this compound?

A12: Yes, several studies have employed mouse xenograft models to assess the in vivo efficacy of this compound, particularly in anaplastic thyroid carcinoma, demonstrating its ability to inhibit tumor growth, reduce angiogenesis, and enhance the effects of chemotherapeutic agents like paclitaxel. [, , , ]

Q12: What is the safety profile of this compound?

A12: While preclinical studies indicate promising antitumor activity, comprehensive toxicological data for this compound is limited. Further research is crucial to establish its safety profile, particularly for potential long-term effects.

Q13: Has this compound been evaluated in clinical trials?

A13: Based on the provided research articles, there is no mention of this compound being evaluated in clinical trials. Further investigations are necessary to determine its suitability and safety for clinical use.

Q14: Are there any emerging research areas related to this compound?

A16: Ongoing research is exploring the potential of this compound as an anti-inflammatory and immunomodulatory agent. Studies have shown its ability to inhibit the release of pro-inflammatory cytokines, such as IL-1β and TNF, in macrophages, suggesting possible applications in inflammatory diseases. [, ]

Q15: What are potential future directions for this compound research?

A15: Future research could focus on:

- Structure-activity relationship studies: Synthesize and evaluate this compound analogs to enhance potency and selectivity. []

- Drug delivery optimization: Develop novel formulations to improve stability, solubility, and target specificity. [, ]

- Biomarker discovery: Identify biomarkers to predict treatment response and monitor potential adverse effects. []

- Combination therapies: Explore synergistic effects with other anticancer agents for enhanced therapeutic outcomes. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。